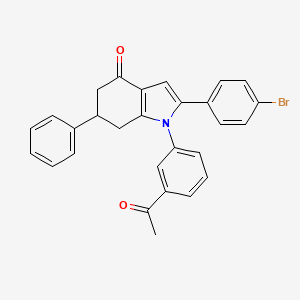
1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one is a complex organic compound that features a unique structure combining acetyl, bromophenyl, and phenyl groups with a trihydroindol core
準備方法
The synthesis of 1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.
Substitution Reactions:
Cyclization: The final step involves cyclization to form the trihydroindol structure.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
化学反応の分析
1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
科学的研究の応用
1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: The compound may have potential therapeutic applications, including as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of 1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
類似化合物との比較
1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one can be compared with similar compounds such as:
1-(3-Acetylphenyl)-2-phenylindole: Lacks the bromophenyl group, leading to different reactivity and applications.
2-(4-Bromophenyl)-6-phenylindole:
1-(3-Acetylphenyl)-6-phenylindole: Lacks the bromophenyl group, resulting in different biological and chemical behavior.
生物活性
1-(3-Acetylphenyl)-2-(4-bromophenyl)-6-phenyl-5,6,7-trihydroindol-4-one is a compound of interest due to its potential biological activities. This indole derivative exhibits a complex structure that may contribute to various pharmacological effects. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C28H22BrNO2 with a molecular weight of 484.38 g/mol. The structure includes multiple aromatic rings and a bromine substituent, which can influence its reactivity and interaction with biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Several studies have demonstrated that indole derivatives possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi .
- Anticancer Properties : Indole derivatives are recognized for their anticancer potential. Research has indicated that they can inhibit cell proliferation and induce apoptosis in cancer cells . The presence of the bromine atom may enhance these effects by increasing lipophilicity and altering the compound's interaction with cellular targets.
- Anti-inflammatory Effects : Some studies suggest that indole derivatives can modulate inflammatory pathways, potentially serving as anti-inflammatory agents . This activity could be linked to the inhibition of pro-inflammatory cytokines.
- Antioxidant Activity : The antioxidant properties of similar compounds have been documented, which can protect cells from oxidative stress and related damage . This activity is crucial in preventing various diseases linked to oxidative damage.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various indole derivatives, it was found that certain structural modifications significantly enhanced their effectiveness against Gram-positive and Gram-negative bacteria. The presence of bromine in the structure was noted to increase the antibacterial potency due to enhanced membrane penetration .
Study 2: Anticancer Mechanism
A detailed investigation into the anticancer properties revealed that indole derivatives could induce apoptosis through mitochondrial pathways. In vitro studies demonstrated that these compounds led to increased levels of reactive oxygen species (ROS) in cancer cells, triggering cell death mechanisms .
Data Table: Biological Activities Overview
特性
IUPAC Name |
1-(3-acetylphenyl)-2-(4-bromophenyl)-6-phenyl-6,7-dihydro-5H-indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22BrNO2/c1-18(31)21-8-5-9-24(14-21)30-26(20-10-12-23(29)13-11-20)17-25-27(30)15-22(16-28(25)32)19-6-3-2-4-7-19/h2-14,17,22H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGJOJZVGKEZSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C3=C(C=C2C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














